N-Amino-11-azaartemisinin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

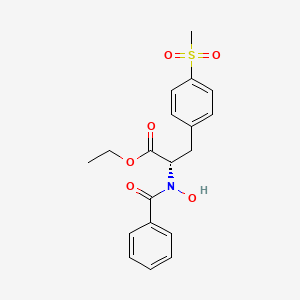

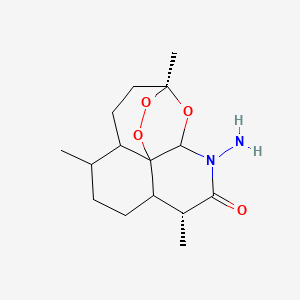

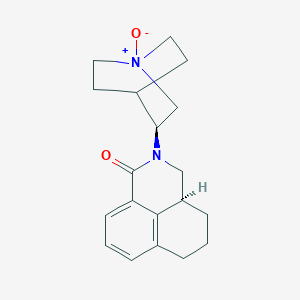

“N-Amino-11-azaartemisinin” is a derivative of 11-azaartemisinin . It is known for its high activity against multidrug-resistant malaria . Artemisinin was first extracted from the Chinese plant Artemisia annua L. in 1972 and it was best known for its antimalarial activity .

Synthesis Analysis

A series of new compounds were prepared under mild reaction conditions using click reaction of 11-azaartemisinin and various azides . All the synthesized compounds were fully characterized by spectral data and evaluated for their cytotoxic activity against KB and HepG2 cell lines .

Molecular Structure Analysis

The molecular formula of “N-Amino-11-azaartemisinin” is C15H24N2O4 . The structure of artemisinin and its derivatives have been studied . The 1,2,3-triazole is a basic aromatic heterocycle that has a five-membered ring of two carbon atoms and three nitrogen atoms .

Chemical Reactions Analysis

The chemical reactions of 11-azaartemisinin derivatives have been studied . A series of new derivatives of 11-azaartemisinin were prepared under mild reaction conditions using click reaction of 11-azaartemisinin and various azides .

Aplicaciones Científicas De Investigación

Anticancer Activity

N-Amino-11-azaartemisinin derivatives have shown promising results in the field of cancer research . A series of new compounds were prepared using 11-azaartemisinin and various azides, and these synthesized compounds were evaluated for their cytotoxic activity against KB and HepG2 cell lines . Thirteen of the synthesized compounds displayed good cytotoxic activity against these human cancer cell lines .

Antimalarial Activity

Artemisinin, from which 11-azaartemisinin is derived, is best known for its antimalarial activity . Artemisinin and its derivatives are a group of drugs recommended by the World Health Organization for the treatment of Plasmodium falciparum malaria . 11-azaartemisinin derivatives have shown a better activity profile than that of artemisinin .

Development of Triple Combination Therapies

As artemisinin combination therapies (ACTs) are compromised by resistance, researchers are evaluating triple combination therapies (TACTs) comprising an amino-artemisinin, a redox drug, and a third drug with a different mode of action . The efficacy and pharmacokinetic data strongly support the development of selected amino-artemisinins as components of new TACTs .

Pharmacokinetics Research

The pharmacokinetics of N-Amino-11-azaartemisinin has been studied in detail . The sulfamide derivative has a notably long murine microsomal half-life, low intrinsic liver clearance and total plasma clearance rates, and high relative bioavailability . These properties make it a promising candidate for further development.

Antimicrobial Activity

The 1,2,3-triazole ring, which is a part of the structure of N-Amino-11-azaartemisinin, is known for its antimicrobial activity . This suggests that N-Amino-11-azaartemisinin could potentially be used in the development of new antimicrobial agents.

Antiviral Activity

The 1,2,3-triazole ring is also known for its antiviral activity . This indicates that N-Amino-11-azaartemisinin and its derivatives could potentially be used in the development of new antiviral drugs.

Direcciones Futuras

The future directions for “N-Amino-11-azaartemisinin” could involve the development of new artemisinin derivatives for treatment of malaria . Some derivatives also possess notable thermal stabilities and although metabolic pathways of the derivatives are as yet unknown, none can provide DHA . The azaartemisinins synthesized over the past 20 years are critically discussed on the basis of their synthetic accessibility and biological activities with the view to assessing suitability to serve as new artemisinin derivatives for treatment of malaria .

Propiedades

IUPAC Name |

(1S,9R)-11-amino-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O4/c1-8-4-5-11-9(2)12(18)17(16)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13H,4-7,16H2,1-3H3/t8?,9-,10?,11?,13?,14+,15?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPLWYWNQUROTR-FJAJAOGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C2CCC(C3C24C(N(C1=O)N)O[C@](CC3)(OO4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 155908802 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

![2-Aminodipyrido[1,2-a:3',2-D]imidazole-13C3 Hydrochloride](/img/no-structure.png)

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)